4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate
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Overview
Description
4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.339 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and a prop-2-enoate ester group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate typically involves the esterification of 4-(2-Methylbutan-2-yl)cyclohexanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cyclohexyl derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylbutan-2-yl)cyclohexanol: A precursor in the synthesis of 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate.
Cyclohexyl prop-2-enoate: Lacks the 2-methylbutan-2-yl group, resulting in different chemical properties.
4-(tert-Pentyl)cyclohexyl prop-2-enoate: Similar structure but with a tert-pentyl group instead of a 2-methylbutan-2-yl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
6288-20-6 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-13(15)16-12-9-7-11(8-10-12)14(3,4)6-2/h5,11-12H,1,6-10H2,2-4H3 |
InChI Key |
HESNSGBXJPYQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)OC(=O)C=C |
Origin of Product |
United States |
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